Welcome to the BenchChem Online Store!
molecular formula C14H16ClNO3 B8554260 tert-Butyl 7-chloro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 7-chloro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B8554260
M. Wt: 281.73 g/mol
InChI Key: NIMFUBRYWDHPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06515011B2

Procedure details

Into a stirred solution of 2-(tert-butoxycarbonyl)-7-chloro-3,4-dihydro-2H-isoquinolin-1-one (18.4 g, 64.38 mMol) in 50 mL of anhydrous tetrahydrofuran under inert atmosphere at 0° C. was added 2.0M LiBH4 in tetrahydrofuran (64.38 mL, 128.76 mMol, 2 eq). This was stirred at 0° C. for 1.5 hours, quenched with saturated ammonium chloride solution, then partitioned between ethyl acetate and water. The organics were dried(Na2SO4) and concentrated in vacuo. This afforded 2-(tert-butoxycarbonylaminoethyl)-5-chlorobenzyl alcohol as a clear colorless oil (hplc rt=3.21 min, method A; mass spec m/z=286.2).
Quantity
18.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
64.38 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:17][CH2:16][C:15]2[C:10](=[CH:11][C:12]([Cl:18])=[CH:13][CH:14]=2)[C:9]1=[O:19])=[O:7])([CH3:4])([CH3:3])[CH3:2].[Li+].[BH4-]>O1CCCC1>[C:1]([O:5][C:6]([NH:8][CH2:17][CH2:16][C:15]1[CH:14]=[CH:13][C:12]([Cl:18])=[CH:11][C:10]=1[CH2:9][OH:19])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
18.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(C2=CC(=CC=C2CC1)Cl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
64.38 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
This was stirred at 0° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
This afforded 2-(tert-butoxycarbonylaminoethyl)-5-chlorobenzyl alcohol as a clear colorless oil (hplc rt=3.21 min, method A; mass spec m/z=286.2)
Duration
3.21 min

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)NCCC1=C(CO)C=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.